Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate
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Overview
Description
Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Pyrrolo Group: The pyrrolo group can be introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.
Pyrroloquinoxalines: Compounds with similar pyrroloquinoxaline structures but different functional groups.
Uniqueness
Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylate is a complex organic compound belonging to the pyrroloquinoxaline family. Its molecular formula is C20H18N4O2, and it is characterized by a unique structural combination that includes a methyl ester functional group, an amino group, and a dimethylphenyl substituent. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition.
Anticancer Properties
Research indicates that derivatives of pyrroloquinoxaline compounds, including this compound, exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of key cellular pathways associated with tumor growth and proliferation.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as COX-2 and LDHA, which are involved in cancer metabolism and inflammation .
- Targeting Cell Signaling Pathways : Compounds in this class can interact with various receptor tyrosine kinases (RTKs), including EGFR and VEGFR, disrupting signaling pathways that promote cancer cell survival and proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The presence of specific substituents on the quinoxaline core can enhance or diminish its efficacy against cancer cells.
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylate | Propene substituent | Potential anti-cancer properties | Different alkene substitution |
Ethyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylate | Ethyl ester instead of methyl | Similar anti-cancer activity | Variance in ester group affects solubility |
Methyl 2-amino-1-(pentyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylate | Pentyl substituent | Limited studies on biological effects | Longer aliphatic chain may influence lipophilicity |
Case Studies
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Colorectal Cancer : The compound was tested against HCT-116 and LoVo cells, showing significant inhibition of cell growth at specific concentrations. The IC50 values were comparable to established chemotherapeutic agents .
Antimicrobial Activity
Preliminary investigations suggest that this compound may also possess antimicrobial properties. The interaction with bacterial enzymes could provide a basis for further exploration in antibiotic development.
Properties
Molecular Formula |
C20H18N4O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
methyl 2-amino-1-(2,4-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C20H18N4O2/c1-11-8-9-15(12(2)10-11)24-18(21)16(20(25)26-3)17-19(24)23-14-7-5-4-6-13(14)22-17/h4-10H,21H2,1-3H3 |
InChI Key |
VXKYIHSTVBDUTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N)C |
Origin of Product |
United States |
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